

# Preventing aggregation of FO-35 lipid nanoparticles during formulation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FO-35

Cat. No.: B15601518

[Get Quote](#)

## Technical Support Center: FO-35 Lipid Nanoparticles

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **FO-35** lipid nanoparticles (LNPs). Our goal is to help you prevent and resolve issues related to nanoparticle aggregation during formulation, ensuring the stability and efficacy of your drug delivery system.

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary causes of **FO-35** LNP aggregation?

**A1:** Aggregation of **FO-35** LNPs can be triggered by a variety of factors, both during formulation and storage. Key contributors include:

- Suboptimal Lipid Composition: The type and ratio of lipids are critical. For instance, insufficient PEG-lipid concentration can fail to provide an adequate steric barrier to prevent aggregation.<sup>[1]</sup> The structure of other lipids, such as ionizable lipids with branched tails, can also influence membrane rigidity and reduce the likelihood of aggregation.<sup>[1]</sup>
- Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical agitation can all induce aggregation.<sup>[1]</sup> Freeze-thaw cycles can be particularly

problematic, leading to the fusion of nanoparticles.[2]

- Formulation Buffer Conditions: The pH and ionic strength of the formulation buffer play a significant role. Aggregation can occur more rapidly at neutral pH where ionizable lipids are closer to a neutral charge.[1] High ionic strength can also promote aggregation due to charge screening effects.[1]
- Storage Conditions: Improper storage, such as storing at -20°C without cryoprotectants, can lead to significant aggregation.[2][3]

Q2: How does the concentration of PEG-lipids affect the stability of **FO-35** LNPs?

A2: PEG-lipids are crucial for preventing aggregation by creating a steric barrier around the nanoparticles.[1] However, the concentration must be optimized. While higher concentrations of PEG-lipids can enhance stability and reduce aggregation, they may also lead to reduced cellular uptake and endosomal escape.[1][4] Therefore, it is essential to find a balance that ensures stability without compromising the biological activity of the encapsulated therapeutic.

Q3: What is the role of cryoprotectants in preventing aggregation during freeze-thaw cycles?

A3: Cryoprotectants, such as sucrose and trehalose, are essential for protecting **FO-35** LNPs from aggregation induced by freezing and thawing.[1][2] During the freezing process, the formation of ice crystals can exert mechanical stress on the LNPs, and the concentration of solutes in the unfrozen fraction can increase, leading to nanoparticle fusion and aggregation.[2] Cryoprotectants help to minimize these effects by forming a protective glassy matrix around the LNPs and by interacting with the lipid headgroups to prevent fusion.[2]

Q4: Can the choice of buffer impact the stability of **FO-35** LNPs during storage?

A4: Yes, the choice of buffer is critical, especially for frozen storage. Some buffers, like phosphate-buffered saline (PBS), can undergo significant pH changes during freezing and thawing, which can induce LNP aggregation.[1] It is important to select a buffer system that maintains a stable pH across the desired temperature range. For routine applications, storing LNPs at a physiological pH of 7.4 in a suitable buffer under refrigeration (2-8°C) is often recommended for short to medium-term storage.[2][3][5]

# Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues related to **FO-35** LNP aggregation.

| Observed Problem                                                                     | Potential Cause                                                                                                                                                                                              | Recommended Action                                                                                                                                                                                                                   |
|--------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Increased Particle Size and Polydispersity Index (PDI) Immediately After Formulation | Improper mixing during formulation.                                                                                                                                                                          | Ensure rapid and homogenous mixing of the lipid and aqueous phases. For laboratory-scale production, consider using a microfluidic mixing device for better control over particle formation. <a href="#">[1]</a> <a href="#">[6]</a> |
| Suboptimal lipid ratios.                                                             | Re-evaluate the molar ratios of the lipid components, particularly the concentration of the PEG-lipid, to ensure sufficient steric stabilization. <a href="#">[1]</a><br><a href="#">[4]</a>                 |                                                                                                                                                                                                                                      |
| Incorrect pH of the aqueous buffer.                                                  | Verify that the pH of the aqueous buffer is appropriate for the ionizable lipid used in the FO-35 formulation to ensure proper encapsulation and particle formation. <a href="#">[1]</a> <a href="#">[7]</a> |                                                                                                                                                                                                                                      |
| Aggregation Observed After a Single Freeze-Thaw Cycle                                | Lack of or insufficient cryoprotectant.                                                                                                                                                                      | Add a cryoprotectant such as sucrose or trehalose (e.g., 5-20% w/v) to the LNP suspension before freezing to prevent aggregation. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>                                        |
| Inappropriate freezing rate.                                                         | Optimize the freezing protocol. Rapid freezing (e.g., in liquid nitrogen) followed by controlled thawing may minimize ice crystal formation and reduce aggregation.                                          |                                                                                                                                                                                                                                      |
| Gradual Increase in Particle Size During Storage at 2-8°C                            | Insufficient steric stabilization.                                                                                                                                                                           | Consider increasing the molar percentage of the PEG-lipid in                                                                                                                                                                         |

the formulation to enhance the protective steric barrier.[\[1\]](#)

---

Hydrolysis or oxidation of lipids.

If using unsaturated lipids, consider including an antioxidant in the formulation and storing under an inert gas like nitrogen to prevent oxidation.[\[8\]](#) Ensure the storage buffer pH is stable and does not promote lipid hydrolysis.

---

Visible Precipitates or Aggregates in the LNP Suspension

Significant aggregation has occurred.

Do not use the sample. Reformulate the LNPs, paying close attention to the troubleshooting steps outlined above.

---

High ionic strength of the buffer.

If applicable, reduce the ionic strength of the storage buffer to minimize charge screening effects that can lead to aggregation.[\[1\]](#)

---

## Experimental Protocols

### 1. Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI) Measurement

- Objective: To determine the mean hydrodynamic diameter and the size distribution of **FO-35** LNPs.
- Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[\[9\]](#)[\[10\]](#) These fluctuations are then correlated to the particle size.
- Procedure:

- Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
- Dilute the **FO-35** LNP suspension with an appropriate filtered buffer (e.g., the formulation buffer) to a suitable concentration for DLS measurement. The exact dilution will depend on the instrument's sensitivity and the initial concentration of the LNPs.
- Transfer the diluted sample to a clean, dust-free cuvette.
- Place the cuvette in the DLS instrument.
- Set the measurement parameters, including the viscosity and refractive index of the dispersant.
- Perform at least three replicate measurements to ensure reproducibility.
- Analyze the data to obtain the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.2 generally indicates a monodisperse population.

## 2. Zeta Potential Measurement

- Objective: To determine the surface charge of **FO-35** LNPs, which is a key indicator of colloidal stability.[11][12]
- Principle: Zeta potential is measured using electrophoretic light scattering (ELS). An electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode.[13][14] The velocity of this movement is measured and used to calculate the zeta potential.
- Procedure:
  - Prepare the sample by diluting the **FO-35** LNP suspension in an appropriate low ionic strength buffer (e.g., 10 mM NaCl). High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the true zeta potential.
  - Transfer the diluted sample to a specialized zeta potential measurement cell.
  - Place the cell in the instrument.

- Set the measurement parameters, including the dielectric constant and viscosity of the dispersant.
- Perform the measurement. The instrument will report the zeta potential in millivolts (mV).
- Generally, a zeta potential with an absolute value greater than 30 mV indicates good electrostatic stability.[\[11\]](#)

### 3. Cryo-Transmission Electron Microscopy (Cryo-TEM) for Morphological Analysis

- Objective: To directly visualize the morphology, size, and lamellarity of individual **FO-35** LNPs.[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Principle: Cryo-TEM involves flash-freezing a thin film of the LNP suspension in a cryogen (e.g., liquid ethane) to vitrify the water, preserving the nanoparticles in their near-native state.[\[18\]](#)[\[19\]](#) The vitrified sample is then imaged under cryogenic conditions in a transmission electron microscope.
- Procedure:
  - Apply a small volume (3-5  $\mu$ L) of the **FO-35** LNP suspension to a TEM grid with a perforated carbon film.
  - Blot the grid to create a thin aqueous film.
  - Plunge-freeze the grid into a cryogen to rapidly vitrify the sample.
  - Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.
  - Insert the holder into the TEM.
  - Acquire images at a low electron dose to minimize radiation damage to the sample.
  - Analyze the images to assess particle morphology, size distribution, and internal structure. Cryo-TEM can reveal details not observable by bulk measurement techniques like DLS.[\[15\]](#)[\[16\]](#)

## Visualizations





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [fluidimaging.com](http://fluidimaging.com) [fluidimaging.com]
- 2. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [dovepress.com](http://dovepress.com) [dovepress.com]
- 4. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 5. [k2sci.com](http://k2sci.com) [k2sci.com]
- 6. [biomol.com](http://biomol.com) [biomol.com]
- 7. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 8. [helixbiotech.com](http://helixbiotech.com) [helixbiotech.com]
- 9. [allanchem.com](http://allanchem.com) [allanchem.com]
- 10. [mdpi.com](http://mdpi.com) [mdpi.com]
- 11. [liposomes.bocsci.com](http://liposomes.bocsci.com) [liposomes.bocsci.com]
- 12. The Critical Role of Zeta Potential Measurements in Advancing Medicine [izon.com]
- 13. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 14. [2024.sci-hub.se](http://2024.sci-hub.se) [2024.sci-hub.se]
- 15. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 16. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 17. [researchprofiles.ku.dk](http://researchprofiles.ku.dk) [researchprofiles.ku.dk]
- 18. Cryogenic Transmission Electron Microscopy for the Evaluation of Lipid-Based Nanomedicines: Principles, Applications, and Challenges [jstage.jst.go.jp]
- 19. Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles [aimspress.com]
- To cite this document: BenchChem. [Preventing aggregation of FO-35 lipid nanoparticles during formulation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601518#preventing-aggregation-of-fo-35-lipid-nanoparticles-during-formulation>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)